molecular formula C12H15N3 B3819506 Pyrazole, 5-amino-3-methyl-1-phenethyl- CAS No. 52281-20-6

Pyrazole, 5-amino-3-methyl-1-phenethyl-

Cat. No.: B3819506
CAS No.: 52281-20-6
M. Wt: 201.27 g/mol
InChI Key: GXCIRWLDRLTXOF-UHFFFAOYSA-N
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Description

Pyrazole, 5-amino-3-methyl-1-phenethyl-: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an amino group at the 5-position, a methyl group at the 3-position, and a phenethyl group at the 1-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazole, 5-amino-3-methyl-1-phenethyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones or β-ketoesters. For instance, the reaction of phenethylhydrazine with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of pyrazoles often involves multi-step synthesis routes that are optimized for yield and purity. The use of catalysts, such as palladium or iron complexes, can enhance the efficiency of these reactions. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: Pyrazole, 5-amino-3-methyl-1-phenethyl- is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an inhibitor of various enzymes and receptors. It has shown promise in the development of anti-inflammatory and anticancer agents .

Industry: Pyrazole derivatives are used in the production of agrochemicals, dyes, and polymers. The unique structural features of Pyrazole, 5-amino-3-methyl-1-phenethyl- make it a valuable intermediate in these industrial applications .

Mechanism of Action

The mechanism of action of Pyrazole, 5-amino-3-methyl-1-phenethyl- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The amino group at the 5-position and the phenethyl group at the 1-position contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: The presence of the phenethyl group at the 1-position distinguishes Pyrazole, 5-amino-3-methyl-1-phenethyl- from other similar compounds. This structural feature can influence its reactivity and biological activity, making it unique in its class .

Properties

IUPAC Name

5-methyl-2-(2-phenylethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-9-12(13)15(14-10)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCIRWLDRLTXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200308
Record name Pyrazole, 5-amino-3-methyl-1-phenethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52281-20-6
Record name Pyrazole, 5-amino-3-methyl-1-phenethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052281206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 5-amino-3-methyl-1-phenethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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